1-(4-Nitropyridin-2-yl)ethanone
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Overview
Description
1-(4-Nitropyridin-2-yl)ethanone is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group attached to the pyridine ring at the 4-position and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Nitropyridin-2-yl)ethanone can be synthesized through a multi-step process. One common method involves the nitration of pyridine N-oxide followed by a reduction step. The nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride (PCl₃) to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow systems. This approach minimizes the accumulation of potentially explosive intermediates and allows for better control over reaction conditions, leading to higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) is commonly used as an oxidizing agent.
Reduction: Hydrazine hydrate (N₂H₄·H₂O) is often used for the reduction of nitro groups.
Substitution: Ammonia (NH₃) and various amines can be used for nucleophilic substitution reactions
Major Products Formed
Oxidation: 1-(1H-pyrazol-3-yl)ethanone hydrazone.
Reduction: Amino derivatives of the original compound.
Substitution: 4-substituted-2-alkylamino-5-nitropyridines
Scientific Research Applications
1-(4-Nitropyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is explored for its therapeutic properties, including antitumor and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1-(4-Nitropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitropyridin-4-yl)ethanone: This compound has a similar structure but with the nitro group at the 3-position.
4-Nitropyridine: A simpler compound with only the nitro group attached to the pyridine ring.
Uniqueness
1-(4-Nitropyridin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6N2O3 |
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Molecular Weight |
166.13 g/mol |
IUPAC Name |
1-(4-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H6N2O3/c1-5(10)7-4-6(9(11)12)2-3-8-7/h2-4H,1H3 |
InChI Key |
IHSFXFLPCLVZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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